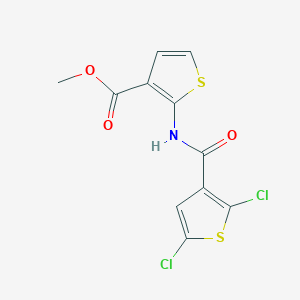

![molecular formula C12H13N3O3S B6501245 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide CAS No. 946250-13-1](/img/structure/B6501245.png)

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

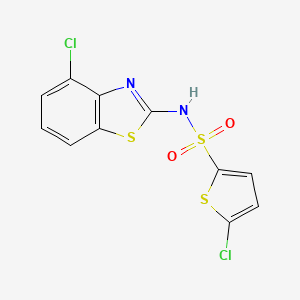

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Synthesis Analysis

The synthesis of thiazolopyrimidines, including “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide”, involves various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can be halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide” is characterized by the presence of a thiazolopyrimidine moiety . This moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with bromine, leading to oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .

Chemical Properties Study

The compound can be used to study chemical properties of its 2-substituted derivatives and crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines .

Biological Activity

Thiazolo[3,2-a]pyrimidine derivatives, which this compound is a part of, have shown high antitumor, antibacterial, and anti-inflammatory activities .

Drug Discovery

Due to its structural similarity to purine, the thiazolo[3,2-a]pyrimidine ring system of the compound can be utilized in the design of structures capable of effectively binding to biological targets .

Nanoparticle Synthesis

While not directly related to F2397-0099, similar compounds have been used in the biosynthesis of nanoparticles. For example, manganese dioxide nanoparticles have been synthesized from aqueous manganese (II) acetate using lemon extract as a reducing agent .

Energy Storage

Manganese dioxide nanoparticles, which can be synthesized using similar compounds, are used in energy storage .

Wirkmechanismus

Target of Action

The primary target of F2397-0099 is Tankyrase (TNKS) , specifically TNKS-1 and TNKS-2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis . By inhibiting TNKS, F2397-0099 can disrupt these processes, making it a potential therapeutic agent in cancer treatment.

Mode of Action

F2397-0099 interacts with the catalytic domain of TNKS, inhibiting its poly(ADP-ribosyl)ation activity. This inhibition prevents the addition of ADP-ribose polymers to target proteins, which is essential for their function and stability. As a result, the degradation of Axin, a negative regulator of the Wnt signaling pathway, is inhibited, leading to the suppression of Wnt signaling .

Biochemical Pathways

The inhibition of TNKS by F2397-0099 primarily affects the Wnt signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By stabilizing Axin, F2397-0099 suppresses Wnt signaling, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, TNKS inhibition can affect telomere maintenance and mitotic processes, further contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetics of F2397-0099 involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties influence its bioavailability and therapeutic efficacy, with oral administration providing a convenient route for systemic delivery .

Result of Action

At the molecular level, F2397-0099’s inhibition of TNKS leads to the stabilization of Axin and suppression of Wnt signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression, making F2397-0099 a promising anticancer agent .

Action Environment

The efficacy and stability of F2397-0099 can be influenced by various environmental factors:

Eigenschaften

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h4,6,8H,2-3,5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSJQWDPSVNBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)

![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)

![methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B6501174.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)

![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)

![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)

![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)